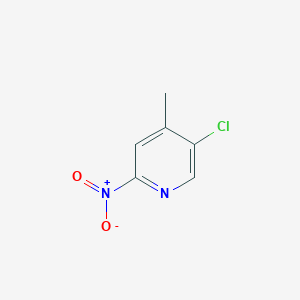![molecular formula C10H17N4O2+ B13876604 Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium](/img/structure/B13876604.png)
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium is an organic compound with a complex structure that includes a pyridine ring substituted with a nitro group and a dimethylaminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium typically involves multiple steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Alkylation: The nitrated pyridine is then subjected to alkylation with 2-chloro-N,N-dimethylethylamine under basic conditions to introduce the dimethylaminoethyl group.
Quaternization: The final step involves the quaternization of the nitrogen atom in the dimethylaminoethyl group using methyl iodide to form the azanium ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino-substituted pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and alcohol.
科学的研究の応用
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro group and the dimethylaminoethyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the nitro group and the pyridine ring.
N,N-Dimethylethanolamine: Contains a dimethylamino group but differs in the rest of the structure.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a similar dimethylaminoethyl group but has an ethoxy linkage instead of a pyridine ring.
Uniqueness
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium is unique due to the presence of the nitro group and the pyridine ring, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets, making it valuable for various applications in research and industry.
特性
分子式 |
C10H17N4O2+ |
|---|---|
分子量 |
225.27 g/mol |
IUPAC名 |
dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium |
InChI |
InChI=1S/C10H17N4O2/c1-11-6-7-14(2,3)9-4-5-10(12-8-9)13(15)16/h4-5,8,11H,6-7H2,1-3H3/q+1 |
InChIキー |
CXNHXGBFIYWDKS-UHFFFAOYSA-N |
正規SMILES |
CNCC[N+](C)(C)C1=CN=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate](/img/structure/B13876599.png)
![1-[2-(Pyridin-3-yl)phenyl]ethanone](/img/structure/B13876600.png)
![Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate](/img/structure/B13876602.png)
